molecular formula C18H28N2O3 B5543189 N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

Cat. No. B5543189
M. Wt: 320.4 g/mol
InChI Key: MQUPWTTYQVXUQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of acetohydrazides typically involves the reaction of hydrazine hydrate with an appropriate ester or acid chloride. The papers reviewed discuss the synthesis of related compounds, such as the crystal structure of different acetohydrazides, synthesized by refluxing o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone (Sharma et al., 2015). Another approach involves the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol to produce 2-(4-methoxyphenoxy)acetohydrazide (Liu & Gao, 2012).

Molecular Structure Analysis

The molecular structure of acetohydrazides is characterized by their ability to form stable crystalline structures. For instance, (2-methyl-phenoxy)-acetohydrazide crystallizes in the monoclinic crystal system with specific unit cell parameters, showcasing intermolecular hydrogen bonding that contributes to its stability (Sharma et al., 2015). Such detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Acetohydrazides participate in various chemical reactions, leveraging their hydrazide group. For example, they can undergo condensation reactions with aldehydes to form hydrazone derivatives, which have demonstrated significant biological activities (Hunashal et al., 2014). The reactivity of acetohydrazides makes them valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds.

Physical Properties Analysis

The physical properties of acetohydrazides, including melting points, solubility, and crystal structure, are influenced by their molecular arrangement and intermolecular forces. The crystallographic analysis provides insights into their solid-state behavior and potential for forming polymorphs, which is essential for material science applications and pharmaceutical development.

Chemical Properties Analysis

The chemical properties of acetohydrazides, such as acidity, basicity, and reactivity towards various reagents, are determined by the electronic distribution within the molecule and the presence of functional groups. For instance, the acetohydrazide group's reactivity is a key focus in synthetic chemistry for building more complex molecules, as seen in the synthesis of various derivatives with potential anti-inflammatory and analgesic activities (Hunashal et al., 2014).

Scientific Research Applications

Nonlinear Optical Properties

Research on hydrazones similar to the specified compound has shown significant potential in the field of nonlinear optics. Hydrazones synthesized and characterized for their third-order nonlinear optical properties demonstrated promising applications in optical devices such as optical limiters and switches. This is attributed to their two-photon absorption capabilities, which are crucial for developing optical materials that can manage light in advanced technologies (Naseema et al., 2010).

Antimicrobial Evaluation

Another application area is in the development of novel antimicrobial agents. Compounds derived from similar structural frameworks have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests potential for the development of new therapeutic agents targeting resistant microbial strains (Fuloria et al., 2009).

Mixed-Ligand Complexes in Bioactivity

The synthesis of mixed-ligand complexes using related ligands has been explored, demonstrating the utility of these compounds in elucidating chemical structures and studying their bioactivity through both in silico and in vitro assays. This research underlines the potential for designing metal complexes with specific biological or catalytic activities (Alhazmi et al., 2023).

Organic Synthesis and Hydrolysis

In organic synthesis, acetohydrazide derivatives, closely related to the query compound, have been utilized in selective regeneration of hydroxyl and carboxyl groups, highlighting their role in synthetic methodologies for obtaining complex organic molecules. This research indicates their importance in organic, bioorganic, and pharmaceutical chemistry as intermediates and for protection/deprotection strategies (Attanasi et al., 1982).

properties

IUPAC Name

N'-acetyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-13(21)19-20-16(22)11-23-15-9-7-14(8-10-15)18(5,6)12-17(2,3)4/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUPWTTYQVXUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

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